molecular formula C20H19BrO3 B4966798 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B4966798
M. Wt: 387.3 g/mol
InChI Key: UXTHVFIOYZKVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as BBPMC, is a synthetic compound that has been extensively studied for its potential use as a biological tool in scientific research. BBPMC belongs to the class of coumarin derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has also been found to inhibit the activity of certain kinases, such as extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and survival.
Biochemical and physiological effects:
7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as arthritis and cancer. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages as a biological tool in scientific research. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to produce analogs with different biological activities. However, 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one also has some limitations. Its mechanism of action is not fully understood, and its effects may be cell-type specific, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential as a cancer therapy. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been found to induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential as an anti-inflammatory agent. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of COX-2, and further research is needed to determine its effectiveness in treating inflammatory diseases. Finally, the development of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one analogs with different biological activities may provide new insights into its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-8-methyl-4-propylcoumarin with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through column chromatography to obtain pure 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one.

Scientific Research Applications

7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been widely used as a biological tool in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.

properties

IUPAC Name

7-[(2-bromophenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTHVFIOYZKVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.